Cas no 100523-84-0 (5-Bromothiophene-3-carboxylic acid)

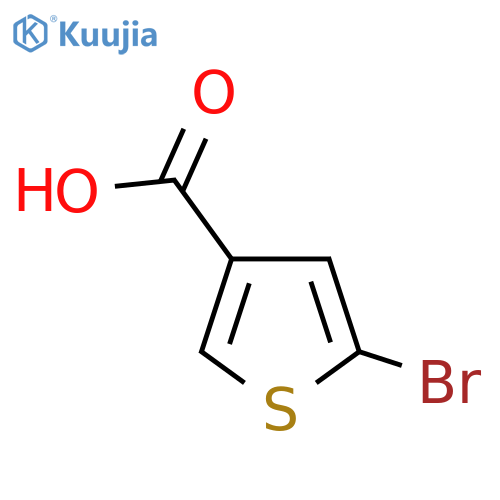

100523-84-0 structure

商品名:5-Bromothiophene-3-carboxylic acid

CAS番号:100523-84-0

MF:C5H3BrO2S

メガワット:207.045119524002

MDL:MFCD23750161

CID:98201

PubChem ID:329767668

5-Bromothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromothiophene-3-carboxylic acid

- 3-Thiophenecarboxylicacid, 5-bromo-

- 5-Bromo-3-thiophenecarboxylic acid

- 3-Thiophenecarboxylic acid, 5-bromo-

- 5-bromo-thiophene-3-carboxylic acid

- 5-bromo-thiophene-3-formic acid

- YCNXGPMGMAKDPM-UHFFFAOYSA-N

- 2-bromo-4-thiophenecarboxylic acid

- VT20321

- RP26289

- TRA0076504

- SB10566

- PB20302

- MCULE

- 5-bromothiophene-3-carboxylicacid

- DTXSID90476351

- SCHEMBL568600

- AM20070652

- AR-362/33754020

- CS-D0428

- J-000157

- 5-bromothiophene-3-carboxylic acid, AldrichCPR

- NCGC00336468-01

- 3-Thiophenecarboxylicacid,5-bromo-

- AC-5469

- FS-2914

- EN300-31071

- 5-bromothiophene-3-carboxylic acid, 97%

- A897415

- AB01330963-02

- J-517220

- FT-0646831

- MFCD08695074

- Z234969399

- 2-BROMOTHIOPHENE-4-CARBOXYLIC ACID

- SY022842

- 100523-84-0

- AKOS000281415

- DB-058448

-

- MDL: MFCD23750161

- インチ: 1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)

- InChIKey: YCNXGPMGMAKDPM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)O)=CS1

計算された属性

- せいみつぶんしりょう: 205.90400

- どういたいしつりょう: 205.90371g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 65.5

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.924

- ゆうかいてん: 140-144 °C

- ふってん: 318.9°C at 760 mmHg

- フラッシュポイント: 146.7±23.7 °C

- PSA: 65.54000

- LogP: 2.20880

5-Bromothiophene-3-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

5-Bromothiophene-3-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-31071-0.05g |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 0.05g |

$19.0 | 2023-09-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03537-1G |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 97% | 1g |

¥ 118.00 | 2023-04-03 | |

| Enamine | EN300-31071-5.0g |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 5.0g |

$93.0 | 2023-02-14 | |

| Enamine | EN300-31071-10.0g |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 10.0g |

$164.0 | 2023-02-14 | |

| Apollo Scientific | OR17257-10g |

5-Bromothiophene-3-carboxylic acid |

100523-84-0 | 97% | 10g |

£56.00 | 2025-02-19 | |

| Enamine | EN300-31071-5g |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 5g |

$93.0 | 2023-09-05 | |

| Fluorochem | 077117-5g |

5-Bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 5g |

£92.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1014778-1g |

5-Bromothiophene-3-carboxylic acid |

100523-84-0 | 98% | 1g |

¥64.00 | 2023-11-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03537-10G |

5-bromothiophene-3-carboxylic acid |

100523-84-0 | 97% | 10g |

¥ 646.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y0980761-25g |

5-Bromothiophene-3-carboxylic acid |

100523-84-0 | 95% | 25g |

$280 | 2024-08-02 |

5-Bromothiophene-3-carboxylic acid 関連文献

-

Shijie Liang,Yunhua Xu,Cheng Li,Junyu Li,Dong Wang,Weiwei Li Polym. Chem. 2019 10 4584

-

Felix Kopp,Stefan Wunderlich,Paul Knochel Chem. Commun. 2007 2075

-

Herdeline Ann M. Ardo?a,John D. Tovar Chem. Sci. 2015 6 1474

-

Jonnadula Venkata Suman Krishna,Narra Vamsi Krishna,Towhid H. Chowdhury,Suryaprakash Singh,Idriss Bedja,Ashraful Islam,Lingamallu Giribabu J. Mater. Chem. C 2018 6 11444

-

5. Thermal behaviour of dicarboxylic ester bithiophene polymers exhibiting a high open-circuit voltageRuurd Heuvel,Fallon J. M. Colberts,Martijn M. Wienk,René A. J. Janssen J. Mater. Chem. C 2018 6 3731

100523-84-0 (5-Bromothiophene-3-carboxylic acid) 関連製品

- 5381-25-9(benzothiophene-3-carboxylic acid)

- 78071-30-4(4-Methylthiophene-3-carboxylic acid)

- 22913-26-4(methyl thiophene-3-carboxylate)

- 1918-78-1(2-Methylthiophene-3-carboxylic acid)

- 88-13-1(Thiophene-3-carboxylic acid)

- 498-62-4(Thiophene-3-carbaldehyde)

- 71637-34-8(thiophen-3-ylmethanol)

- 177735-15-8(Benzoic acid,3-(4-methyl-3-thienyl)-)

- 192879-33-7(methyl 5-aminothiophene-3-carboxylate)

- 5751-80-4(Ethyl thiophene-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:100523-84-0)5-bromothiophene-3-carboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:100523-84-0)5-Bromothiophene-3-carboxylic acid

清らかである:99%

はかる:100g

価格 ($):423.0